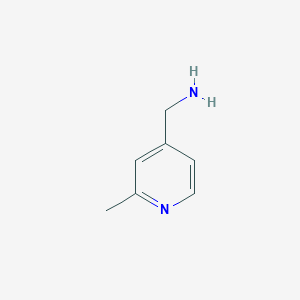

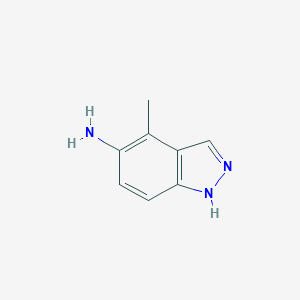

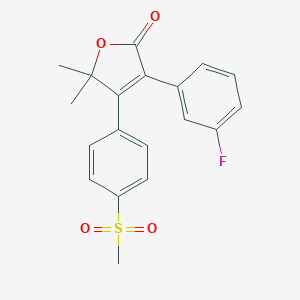

4-methyl-1H-indazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-1H-indazol-5-amine, also known as 4-MIA, is a synthetic indazole derivative that has been used as a research chemical in various studies. It has been studied for its potential therapeutic applications in the areas of cancer, inflammation, and neurological diseases. It is a lipophilic compound with a relatively low molecular weight, making it suitable for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Combinatorial Synthesis of Fused Heterocycles

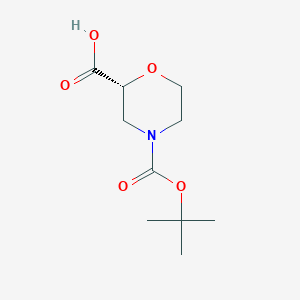

A three-component reaction involving aromatic aldehydes, amines (including 1H-indazol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate under reflux in ethanol yielded fused tetracyclic heterocycles with high efficiency. This combinatorial synthesis approach enabled the creation of various derivatives containing [1,6]naphthyridine structures (Li et al., 2013).

Antitumor Activities of Indazole Derivatives

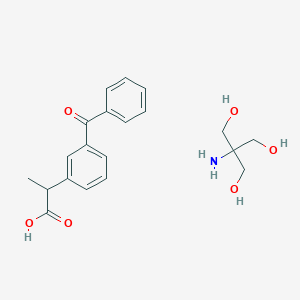

Research on N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, showed that some compounds exhibited significant antitumor activities. This study highlights the potential of 1H-indazol-5-amine derivatives in the development of new anticancer drugs (De-qing, 2011).

Synthesis of N-Substituted Indazoles

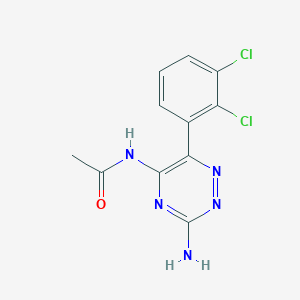

A palladium-catalyzed domino reaction was developed for the synthesis of N-substituted 2H-indazoles, demonstrating an efficient and regioselective approach to constructing this important scaffold, which is increasingly relevant in drug discovery. This method facilitates the synthesis of 2H-indazoles from readily available precursors, offering a simpler alternative to existing procedures (Halland et al., 2009).

Electrochemical Synthesis Involving Indazole Derivatives

An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines (including derivatives of 1H-indazol-5-amine) and carbon dioxide was developed, avoiding the use of toxic chemicals and catalysts. This method demonstrates the utility of 1H-indazol-5-amine derivatives in sustainable chemistry practices (Feroci et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives, including 4-methyl-1H-indazol-5-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing more efficient synthesis methods for this compound, exploring its potential biological activities, and investigating its mechanism of action.

Wirkmechanismus

Target of Action

4-Methyl-1H-Indazol-5-Amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth with gi 50 values in the 0041–336 μM range . This suggests that these compounds may interact with their targets to disrupt cell proliferation, leading to a decrease in the growth of certain cancer cells.

Biochemical Pathways

Indazole derivatives have been reported to inhibit the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammation and tissue remodeling, suggesting that indazole derivatives may affect these pathways and their downstream effects.

Pharmacokinetics

Indazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability due to its solubility.

Result of Action

Indazole derivatives have been reported to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that these compounds may lead to a decrease in the growth of certain cancer cells.

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling this compound . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as exposure to air, light, and moisture.

Eigenschaften

IUPAC Name |

4-methyl-1H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKSYZMURIBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598308 |

Source

|

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-89-0 |

Source

|

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

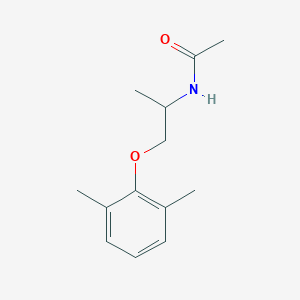

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

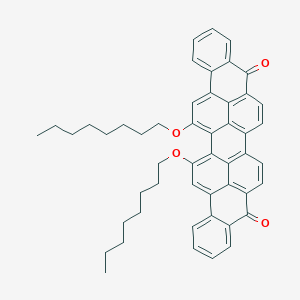

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)